2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(4-fluorophenyl)piperazine through the reaction of piperazine with 4-fluorobenzyl chloride under basic conditions.
Pyrimidine Core Construction: The next step involves the construction of the pyrimidine core. This can be achieved by reacting 2-methoxybenzaldehyde with a suitable nitrile and ammonia to form the pyrimidine ring.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is typically achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites, including adrenergic and serotonergic receptors.
Biochemistry: The compound is used to study enzyme inhibition and receptor modulation, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological processes. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity and selectivity towards these targets, while the trifluoromethyl group contributes to its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in the core scaffold.
4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl derivatives: These compounds have a similar fluorophenyl-piperazine structure but differ in the attached heterocyclic ring.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl-pyrimidine core, which imparts distinct chemical and biological properties. The combination of fluorophenyl, methoxyphenyl, and trifluoromethyl groups enhances its pharmacokinetic profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H20F4N4O |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H20F4N4O/c1-31-19-5-3-2-4-17(19)18-14-20(22(24,25)26)28-21(27-18)30-12-10-29(11-13-30)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
MQFUEFFPZDLDDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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